1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine
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Overview
Description
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst to form benzo[d][1,3]dioxole.
Attachment of the pyrazole ring: The benzo[d][1,3]dioxole is then reacted with a suitable pyrazole precursor, such as 4-aminopyrazole, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2H-pyrazol-3-amine: Similar structure but different substitution pattern on the pyrazole ring.
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-imidazol-4-amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H11N3O3/c12-8-4-13-14(5-8)6-15-9-1-2-10-11(3-9)17-7-16-10/h1-5H,6-7,12H2 |
InChI Key |
NYOADLCCSUXNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)N |
Origin of Product |
United States |
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